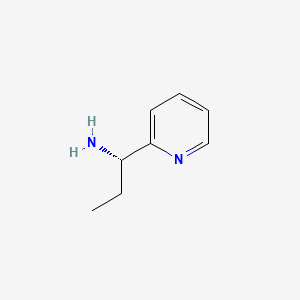

(S)-1-(pyridin-2-yl)propan-1-amine

Beschreibung

Significance of Chiral Pyridine-Based Amines in Organic Chemistry

Chiral amines that feature a pyridine (B92270) ring are a privileged class of ligands in asymmetric catalysis. The pyridine nitrogen, with its distinct electronic and steric properties, can coordinate to a metal center, creating a well-defined chiral environment. This coordination, in conjunction with the stereogenic center of the amine, allows for high levels of stereocontrol in a variety of chemical reactions.

The utility of chiral pyridine-based amines is demonstrated in numerous catalytic asymmetric reactions, including:

Asymmetric Hydrogenation: These ligands are instrumental in the enantioselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. nih.govokayama-u.ac.jp Ruthenium complexes bearing chiral pyridine-amine ligands have shown exceptional efficiency in these transformations. acs.org

Asymmetric Allylic Alkylation: In this key carbon-carbon bond-forming reaction, chiral pyridine-containing ligands have been successfully employed to control the stereochemical outcome. mdpi.com Palladium complexes with these ligands can direct the approach of a nucleophile to one of the two enantiotopic termini of an allylic substrate.

Asymmetric Friedel-Crafts Reactions: The alkylation of aromatic compounds can be rendered enantioselective through the use of chiral catalysts. Pyridine-based ligands have been utilized to create chiral Lewis acid complexes that effectively control the facial selectivity of the aromatic substitution. researchgate.netnih.gov

Asymmetric Transfer Hydrogenation: This method, which uses a hydrogen donor like isopropanol (B130326) or formic acid, provides a practical alternative to using molecular hydrogen. Chiral pyridine-based amino alcohols have proven to be effective ligands for ruthenium catalysts in the asymmetric transfer hydrogenation of ketones. researchgate.net

The modular nature of these ligands allows for fine-tuning of their steric and electronic properties by modifying the substituents on either the pyridine ring or the chiral amine backbone. This tunability is crucial for optimizing the catalyst's performance for a specific substrate and reaction type.

Overview of (S)-1-(pyridin-2-yl)propan-1-amine as a Versatile Chiral Scaffold

This compound is a valuable chiral primary amine that serves as both a fundamental building block for more complex chiral molecules and as a precursor to sophisticated chiral ligands. Its structure, featuring a stereogenic center alpha to both the pyridine ring and the amine group, makes it an attractive component for inducing asymmetry.

The synthesis of enantiomerically pure this compound and its derivatives can be achieved through various methods, including the asymmetric hydrogenation of the corresponding enamides. For instance, a highly enantioselective route to a derivative, (S)-1-(2-(methylsulfonyl)pyridin-4-yl)propan-1-amine, was developed using a rhodium catalyst with a chiral bisphosphine ligand. acs.orgacs.org This highlights the feasibility of producing these chiral amines with high optical purity.

The versatility of this compound as a chiral scaffold is evident in its application in the synthesis of more complex ligands. For example, it can be elaborated into tridentate ligands that have been successfully applied in the enantioselective transfer hydrogenation of ketones. researchgate.net The primary amine functionality provides a convenient handle for derivatization, allowing for its incorporation into a wide array of ligand architectures.

Below are tables detailing the properties of this compound and the performance of related chiral pyridine-based amine ligands in asymmetric catalysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (1S)-1-(pyridin-2-yl)propan-1-amine |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~220-225 °C (estimated) |

| Chirality | (S)-enantiomer |

Table 2: Application of a Derivative of (S)-1-(pyridin-yl)propan-1-amine in Asymmetric Hydrogenation

This table showcases the enantioselective hydrogenation of an enamide precursor to an analog of the title compound, demonstrating the utility of chiral ligands in achieving high enantioselectivity. acs.org

| Substrate | Catalyst (Ligand) | Product | Yield (%) | ee (%) |

| N-(1-(2-(methylsulfonyl)pyridin-4-yl)prop-1-en-1-yl)propionamide | [Rh(COD)₂]BF₄ with MeO-BIBOP | (S)-N-(1-(2-(methylsulfonyl)pyridin-4-yl)propyl)propionamide | >95 | 98 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-1-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-7(9)8-5-3-4-6-10-8/h3-7H,2,9H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIBPNACTHQUIK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 1 Pyridin 2 Yl Propan 1 Amine

Enantioselective Synthesis Strategies

Enantioselective methods aim to create the desired (S)-enantiomer directly, often starting from the prochiral ketone, 1-(pyridin-2-yl)propan-1-one. These strategies are highly efficient as they can theoretically convert all of the starting material into the desired product.

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral amines from their corresponding imines or ketones. acs.org For pyridyl-containing compounds, this can be challenging due to the coordinating ability of the pyridine (B92270) nitrogen, which can deactivate the metal catalyst. acs.org However, significant progress has been made using specialized catalysts.

The most common approach is the asymmetric reduction of 1-(pyridin-2-yl)propan-1-one. This is often achieved via transfer hydrogenation or direct hydrogenation using chiral rhodium (Rh) or ruthenium (Ru) catalysts. For example, Rh-catalyzed hydrogenation of the corresponding ketone has been shown to produce chiral pyridyl alcohols, which are precursors to the amine. researchgate.net The choice of chiral ligand is critical for achieving high enantioselectivity. While specific data for the direct hydrogenation to (S)-1-(pyridin-2-yl)propan-1-amine is not extensively detailed in the provided results, the asymmetric reduction of similar ketoxime ethers using a borane-mediated approach with a catalyst derived from (S)-diphenylvalinol has yielded high enantioselectivities for other pyridyl amines. nih.gov For 2-pyridyl ketoximes, this method required a higher catalyst loading to achieve good results, indicating the challenges posed by the substrate. nih.gov

Table 1: Asymmetric Reduction of Pyridyl Ketone Derivatives

| Catalyst System | Substrate | Product Configuration | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| BH₃·THF, (S)-Diphenylvalinol-derived catalyst | (E)-1-(3-pyridyl)ethanone O-benzyl oxime | (S)-amine | 75 | 98 | nih.gov |

| BH₃·THF, (S)-Diphenylvalinol-derived catalyst | (E)-1-(4-pyridyl)ethanone O-benzyl oxime | (S)-amine | 84 | 99 | nih.gov |

| BH₃·THF, (S)-Diphenylvalinol-derived catalyst | (E)-1-(2-pyridyl)ethanone O-benzyl oxime | Not Specified | 79 | 73 | nih.gov |

Note: ee stands for enantiomeric excess.

The use of chiral auxiliaries is a classical and effective strategy for asymmetric synthesis. diva-portal.org This method involves covalently bonding a chiral molecule (the auxiliary) to the substrate, which then directs a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral amines, tert-butylsulfinamide, developed by Ellman, is a widely used chiral auxiliary. harvard.edu The synthesis begins with the condensation of the prochiral ketone, 1-(pyridin-2-yl)propan-1-one, with an enantiopure sulfinamide, such as (R)- or (S)-tert-butylsulfinamide. This reaction, often promoted by a Lewis acid like titanium(IV) ethoxide, forms a chiral N-sulfinyl imine. harvard.eduyoutube.com The subsequent diastereoselective reduction of the C=N bond, for instance with a hydride reagent, followed by acidic cleavage of the sulfinyl group, yields the desired enantiopure primary amine. harvard.edu For example, condensing pyridine-2-carboxaldehyde with (S)-tert-butylsulfinamide, followed by reaction with a Grignard reagent and deprotection, yields the (S)-amine. youtube.com This demonstrates the principle that can be applied to the corresponding ketone.

Biocatalysis has emerged as a powerful and sustainable method for producing enantiopure amines. rsc.orgdiva-portal.org Transaminases (TAs), which are pyridoxal-5'-phosphate (PLP) dependent enzymes, are particularly well-suited for this transformation. diva-portal.orgacs.orggoogle.com They catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, producing a chiral amine with high enantioselectivity. acs.orgmdpi.com

A variety of (R)- and (S)-selective transaminases have been successfully applied to the asymmetric synthesis of pyridylalkylamines from their corresponding ketones. acs.org Studies have shown that for ketones with short alkyl chains like 1-(pyridin-2-yl)propan-1-one, excellent conversions (>97%) and enantiomeric excesses (>99%) can be achieved for both (R) and (S) enantiomers by selecting the appropriate enzyme. acs.org Engineered transaminases, such as variants from Arthrobacter (ArRmut11) or enzymes from Chromobacterium violaceum (CvTAm), have demonstrated broad substrate scope and high efficiency. rsc.orgacs.org

Table 2: Biocatalytic Transamination of Prochiral Pyridyl Ketones

| Enzyme Source | Substrate | Amine Donor | Conversion (%) | ee (%) | Product | Reference |

|---|---|---|---|---|---|---|

| Various (S)-TAs | 1-(Pyridin-2-yl)propan-1-one | Isopropylamine | >97 | >99 | (S)-amine | acs.org |

| Various (R)-TAs | 1-(Pyridin-2-yl)propan-1-one | Isopropylamine | >97 | >99 | (R)-amine | acs.org |

Resolution Techniques for Enantiomeric Separation

Resolution is a traditional yet robust method for separating enantiomers from a racemic mixture. This technique is widely used in industry due to its scalability and reliability. researchgate.netresearchgate.net For amines, the most common approach is the formation of diastereomeric salts with a chiral acid. libretexts.orgtudelft.nl

The racemic 1-(pyridin-2-yl)propan-1-amine is reacted with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid or (R)-mandelic acid, in a suitable solvent. tudelft.nlrsc.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. libretexts.org One of the diastereomeric salts will preferentially crystallize from the solution. The salt is then filtered off, and the chiral amine is liberated by treatment with a base. For instance, resolution of a related chiral amine was achieved using L-tartaric acid, where the resulting salt provided the (S)-enantiomer after basification. rsc.org The efficiency of the resolution depends on the choice of resolving agent, solvent, and crystallization conditions. researchgate.net

Another powerful method is enzymatic kinetic resolution. tudelft.nlresearchgate.net In this process, an enzyme, typically a lipase (B570770) like Candida antarctica lipase B (CALB), selectively acylates one enantiomer of the racemic amine. nih.govresearchgate.net This leaves the other enantiomer unreacted. The resulting acylated amine (amide) can then be easily separated from the unreacted amine. This method can achieve very high enantiomeric purity for the remaining amine. researchgate.net

Scalable and Sustainable Synthetic Protocols

For industrial production, a synthetic protocol must be scalable, cost-effective, and safe. nih.govnih.gov Both asymmetric catalysis and resolution techniques can be adapted for large-scale synthesis.

Asymmetric hydrogenation and biocatalytic transamination are highly attractive for scalable synthesis due to their high atom economy. Biocatalytic processes, in particular, are performed in aqueous media under mild conditions, making them environmentally sustainable. diva-portal.org The use of immobilized enzymes or whole-cell biocatalysts can simplify product purification and allow for catalyst recycling, further improving process efficiency. researchgate.net

S 1 Pyridin 2 Yl Propan 1 Amine As a Chiral Building Block in Advanced Synthesis

Integration into Complex Molecular Architectures and Synthetic Intermediates

The inherent chirality and functional group arrangement of (S)-1-(pyridin-2-yl)propan-1-amine make it an ideal starting material for the synthesis of complex molecular targets, particularly in the pharmaceutical and agrochemical industries. Chiral amines are recognized as crucial structural motifs in approximately 40-45% of small-molecule pharmaceuticals. acs.org The pyridyl moiety within this building block is of particular significance, as it is a common feature in numerous alkaloids and medicinal compounds. acs.org

The utility of this structural class is highlighted in the development of enantioselective routes to key pharmaceutical intermediates. For instance, a closely related analogue, (S)-1-(2-(methylsulfonyl)pyridin-4-yl)propan-1-amine, was synthesized with high enantiomeric excess (>99% ee) via an iridium-catalyzed asymmetric hydrogenation. acs.org This intermediate serves as a critical component in the synthesis of more elaborate drug candidates, demonstrating how the stereocenter established in the pyridinylpropanamine fragment is carried through to the final active molecule. acs.org

The integration of this compound into larger molecules relies on the reactivity of its primary amine and the electronic properties of the pyridine (B92270) ring. The amine group serves as a versatile handle for a variety of chemical transformations.

Table 1: Key Reactions for Integrating this compound

| Reaction Type | Reagents & Conditions | Resulting Structure | Synthetic Utility |

|---|---|---|---|

| Amide Coupling | Carboxylic acids, coupling agents (e.g., EDC, DCC) | N-Acyl derivatives | Formation of peptide bonds, connection to other complex fragments. |

| Reductive Amination | Aldehydes or ketones, reducing agents (e.g., NaBH(OAc)₃) | Secondary or tertiary amines | Elaboration of the amine, linking to other molecular scaffolds. |

| Sulfonamide Formation | Sulfonyl chlorides, base | N-Sulfonyl derivatives | Introduction of robust, often crystalline, functional groups. |

| C-N Cross-Coupling | Aryl halides, Palladium or Copper catalysts | N-Aryl derivatives | Direct attachment to aromatic systems. |

These reactions allow synthetic chemists to strategically incorporate the chiral (S)-1-(pyridin-2-yl)propyl fragment, leveraging its defined stereochemistry to influence the three-dimensional structure of the final product. The pyridine nitrogen can also act as a coordinating site for metal catalysts or as a hydrogen bond acceptor, further directing subsequent synthetic transformations.

Precursor for Novel Chiral Auxiliaries and Resolving Agents

The development of new chiral auxiliaries—molecules that temporarily attach to a substrate to direct a stereoselective reaction—is a cornerstone of asymmetric synthesis. tcichemicals.com this compound is an excellent candidate for derivatization into such auxiliaries due to its rigid stereochemical information and the bidentate chelation potential offered by the amine and pyridine nitrogens.

Research has demonstrated the effectiveness of related chiral pyridine-based amines as directing groups in metal-catalyzed reactions. For example, a chiral auxiliary derived from 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine (B8269753) was successfully used to direct a palladium(II)-catalyzed intramolecular C(sp³)–O bond formation, showcasing high reactivity and stereoselectivity. researchgate.net This principle can be extended to auxiliaries derived from this compound, where the amine is first converted into an amide with the substrate. The pyridyl group then coordinates to the metal center, creating a rigid, chiral environment that forces the reaction to proceed from a specific face, thus inducing asymmetry.

Furthermore, chiral amines are widely used as resolving agents to separate racemic mixtures of acids. libretexts.org The basic amine of this compound reacts with a racemic carboxylic acid to form a pair of diastereomeric salts.

(S) -Amine + (R,S) -Acid → [(S) -Amine-(R) -Acid] Salt + [(S) -Amine-(S) -Acid] Salt

These diastereomeric salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. libretexts.org Once separated, the pure enantiomer of the acid can be recovered by treatment with a strong acid, and the chiral resolving agent can be recycled. The efficiency of this process depends on the ability of the amine and acid to form well-defined, crystalline salts.

Table 2: Application as a Chiral Resolving Agent

| Step | Process | Description |

|---|---|---|

| 1. Salt Formation | Reaction of this compound with a racemic acid. | Forms a mixture of two diastereomeric salts. |

| 2. Separation | Fractional crystallization. | Exploits differences in solubility to isolate one diastereomer. |

| 3. Liberation | Treatment of the isolated salt with a strong acid. | Releases the enantiomerically pure acid. |

| 4. Recovery | Extraction of the resolving agent. | this compound can be recovered and reused. |

Construction of Stereodefined Heterocyclic Frameworks

Heterocyclic compounds, particularly those containing nitrogen, are ubiquitous in natural products and pharmaceuticals. acs.org The synthesis of these frameworks with precise control over stereochemistry is a significant challenge. This compound serves as an excellent chiral precursor for building stereodefined nitrogen-containing heterocycles like piperidines and pyrrolidines. acs.orgmdpi.com

In these syntheses, the stereocenter of the amine is used to control the formation of new stereocenters during the cyclization process. For example, the amine can be elaborated into a longer chain containing a reactive group (e.g., an alkene or an aldehyde) that can participate in an intramolecular cyclization.

A significant challenge in reactions involving pyridyl-containing compounds is the potential for the pyridine nitrogen to coordinate strongly to the metal catalyst, leading to deactivation. acs.org However, this coordination can also be exploited. In copper-catalyzed reactions for the synthesis of saturated nitrogen heterocycles, the coordination of both the amine derivative and a pendant alkene to the metal center can facilitate stereoselective cyclization. nih.gov By starting with this compound, the stereochemistry of the side chain is already fixed, which can influence the facial selectivity of the cyclization step, leading to a product with high diastereomeric purity.

Table 3: Strategies for Stereodefined Heterocycle Synthesis

| Heterocycle Type | Synthetic Strategy | Role of this compound |

|---|---|---|

| Piperidines | Intramolecular reductive amination | The amine is functionalized and then cyclizes onto a terminal aldehyde, with the existing stereocenter directing the formation of new ones. |

| Pyrrolidines | Oxidative amination of alkenes | The amine is part of a substrate with a pendant alkene; palladium or gold-catalyzed cyclization transfers the chirality to the newly formed ring. mdpi.com |

| Fused Heterocycles | Pictet-Spengler or Bischler-Napieralski type reactions | The amine condenses with a carbonyl compound, and the pyridine ring participates in an electrophilic cyclization, creating a rigid, stereodefined fused system. |

The use of this compound as a chiral building block provides a reliable and efficient method for embedding stereochemical information into complex molecules, guiding the synthesis towards a single, desired enantiomer.

Spectroscopic and Computational Investigations of S 1 Pyridin 2 Yl Propan 1 Amine

Conformational Analysis and Stereochemical Elucidation

The three-dimensional structure of (S)-1-(pyridin-2-yl)propan-1-amine is crucial to its function, particularly in stereoselective processes. Conformational analysis, studied through both computational modeling and spectroscopic methods, focuses on the rotational freedom around the single bonds within the molecule. The key torsional angles that define the molecule's shape are those around the C(pyridyl)-C(chiral) bond and the C(chiral)-C(ethyl) bond.

Computational studies, often employing Density Functional Theory (DFT), are used to determine the relative energies of different conformers. For acyclic systems, staggered conformations are generally favored to minimize steric hindrance. In the case of this compound, the orientation of the pyridine (B92270) ring relative to the amine and ethyl groups on the chiral carbon is of primary interest. The principle of allylic strain suggests that the conformation around the sp2-sp3 bond (pyridine ring to chiral carbon) will have a skewed population. acs.org Theoretical calculations on similar chiral amines, such as (S)-1-phenylethanamine derivatives, show that specific conformations are stabilized by non-covalent interactions, which is critical for predictable outcomes in asymmetric synthesis. researchgate.netethz.ch

Stereochemical elucidation is confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom. scielo.org.zaethernet.edu.et For example, the chemical shifts and coupling constants of the protons on the chiral carbon and the adjacent methylene (B1212753) group are sensitive to the molecule's conformation. semanticscholar.org Gauge-Independent Atomic Orbital (GIAO) calculations are frequently used alongside experimental NMR to predict chemical shifts, and a strong correlation between the calculated and experimental values confirms the assigned structure. scielo.org.zanih.gov

Table 1: Representative Computational Data for Conformational Analysis

| Parameter | Method | Calculated Value | Reference |

| C-C-N-H Dihedral Angle | DFT (B3LYP) | ~60°, ~180° (gauche and anti conformations) | General principles of conformational analysis. acs.org |

| Pyridyl-C-C-C Dihedral | DFT (B3LYP) | Skewed population centered around 120° | Based on analysis of similar sp2-sp3 bonds. acs.org |

| Relative Energy of Gauche vs. Anti | MM3 / DFT | Difference typically < 2 kcal/mol | Energy differences for common organic fragments. acs.orgethz.ch |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for investigating the electronic properties and intrinsic reactivity of this compound. researchgate.net Methods like DFT with basis sets such as 6-31G(d,p) or B3LYP are commonly employed to model its molecular orbitals and charge distribution. scielo.org.zaacs.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For pyridine-containing ligands, the HOMO is often localized on the pyridine ring and the amine nitrogen, indicating these are the primary sites for electrophilic attack and metal coordination. researchgate.net

Other calculated parameters like the molecular electrostatic potential (MEP), dipole moment, and Natural Bond Orbital (NBO) analysis provide further insights. acs.orgresearchgate.net The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this amine, the nitrogen atoms are expected to be the most electron-rich sites. researchgate.net These computational findings are crucial for predicting how the molecule will interact with other reagents and for designing its applications in areas like catalysis. researchgate.net

Table 2: Calculated Quantum Chemical Parameters

This table presents typical calculated values for pyridine-amine type molecules from the literature to illustrate the expected electronic properties.

| Parameter | Method/Basis Set | Typical Calculated Value | Reference |

| HOMO Energy | DFT/B3LYP/6-31G(d,p) | -5.0 to -6.5 eV | Based on calculations for similar heterocyclic compounds. scielo.org.za |

| LUMO Energy | DFT/B3LYP/6-31G(d,p) | -0.5 to 1.0 eV | Based on calculations for similar heterocyclic compounds. scielo.org.za |

| HOMO-LUMO Energy Gap (ΔE) | DFT/B3LYP/6-31G(d,p) | ~4.5 to 7.0 eV | A high gap suggests a chemically hard and less reactive system. scielo.org.zaresearchgate.net |

| Dipole Moment (μ) | DFT/B3LYP/6-31G(d,p) | 1.5 to 3.0 Debye | Calculated values for various organic molecules. researchgate.net |

| Topological Polar Surface Area (TPSA) | Computational | 38.91 Ų | A measure of the molecule's surface that is polar, relevant for intermolecular interactions. chemscene.com |

Density Functional Theory (DFT) Studies on Catalytic Mechanisms and Transition States

The chiral nature of this compound makes it a prime candidate for use as a ligand in asymmetric catalysis. acs.orgresearchgate.net DFT studies are essential for understanding the mechanisms of such catalytic reactions at a molecular level. acs.orgrsc.org These studies can model the entire catalytic cycle, including the formation of catalyst-substrate complexes, the energies of intermediates, and the structures of transition states. diva-portal.org

In a typical scenario, the amine would first coordinate to a metal center (e.g., Ruthenium, Iridium) to form an active catalyst. researchgate.netacs.org When a substrate is introduced, DFT calculations can map out the potential energy surface for the reaction. The stereochemical outcome of the reaction is determined by the energy difference between the transition states leading to the different stereoisomeric products. acs.org The chiral ligand creates a specific three-dimensional environment that favors one transition state over the other, leading to high enantioselectivity. harvard.edu For example, in transfer hydrogenation reactions, DFT models can elucidate how the N-H and pyridine moieties of the ligand interact with the metal and substrate to facilitate hydride transfer through a specific, low-energy transition state. researchgate.netacs.org

Table 3: Illustrative DFT Data for a Catalytic Reaction Step

This table illustrates the type of data obtained from DFT studies of catalytic mechanisms involving chiral amine ligands.

| Reaction Step | System | Method | Calculated Activation Barrier (ΔG‡) | Reference |

| C-C Bond Formation (Major Enantiomer) | Proline-catalyzed aldol (B89426) reaction | B3LYP/6-31G(d) | ~10.0 kcal/mol | Provides a model for amine-catalyzed reactions. acs.org |

| C-C Bond Formation (Minor Enantiomer) | Proline-catalyzed aldol reaction | B3LYP/6-31G(d) | ~12.1 kcal/mol | The energy difference (ΔΔG‡) determines the enantiomeric excess (ee). acs.org |

| Hydride Transfer (Asymmetric Hydrogenation) | Ru-(chiral diamine) + ketone | DFT | Varies with substrate/ligand | Mechanistic studies of hydrogenation reactions. acs.orgacs.org |

Ligand-Metal Interactions and Coordination Chemistry Modeling

This compound is a bidentate ligand, capable of binding to a metal ion through the nitrogen atom of the pyridine ring and the nitrogen atom of the primary amine. This forms a stable five-membered chelate ring. researchgate.net The coordination chemistry of such pyridine-amine ligands has been extensively studied with a variety of transition metals, including copper(II), zinc(II), ruthenium(II), and nickel(II). researchgate.netnih.govbohrium.comresearchgate.net

Table 4: Typical Bond Lengths in Metal Complexes with Pyridine-Amine Ligands

Data is based on crystallographic and computational studies of similar N,N'-bidentate ligands.

| Metal Ion | Coordination Bond | Method | Typical Bond Length (Å) | Reference |

| Zn(II) | Zn-N (pyridine) | X-ray/DFT | ~2.18 | Based on a Zn(II) complex with a chiral bis(pyridin-2-yl)methyl]ethanamine ligand. researchgate.net |

| Zn(II) | Zn-N (amine) | X-ray/DFT | ~2.18 | Based on the same Zn(II) complex. researchgate.net |

| Cu(II) | Cu-N (pyridine) | X-ray/DFT | ~2.00 - 2.05 | Typical values for Cu(II)-pyridine complexes. bohrium.comscispace.com |

| Cu(II) | Cu-N (amine) | X-ray/DFT | ~2.00 - 2.05 | Typical values for Cu(II)-amine complexes. bohrium.com |

| Ni(II) | Ni-N (pyridine) | DFT | ~1.90 - 2.10 | Based on studies of organonickel(II) complexes. researchgate.net |

Derivatization and Functionalization Strategies of S 1 Pyridin 2 Yl Propan 1 Amine

Synthesis of Novel Chiral Ligands and Organocatalysts

The primary amine group of (S)-1-(pyridin-2-yl)propan-1-amine is the main site for derivatization to create new chiral ligands and organocatalysts. Common strategies involve the formation of amides and imines, or N-alkylation and N-acylation reactions to introduce diverse functionalities and steric bulk.

Amide, Imine, and Related Derivatives

The reaction of this compound with aldehydes or ketones leads to the formation of chiral imines, also known as Schiff bases. These imines are important bidentate ligands where the pyridine (B92270) nitrogen and the imine nitrogen can coordinate to a metal center. The synthesis is typically a straightforward condensation reaction. For example, the condensation of appropriate aldehydes with pyridyl amines is a common method for synthesizing (imino)pyridine ligands. researchgate.net

Amide derivatives are synthesized through the acylation of the primary amine. mdpi.com This can be achieved using various acylating agents such as acid chlorides or carboxylic acids activated with coupling agents. ju.edu.joresearchgate.net These amide ligands can act as bidentate or even tridentate donors, depending on the nature of the acyl group. The resulting N-acyl derivatives can be used in a variety of catalytic applications. mdpi.comacs.org

Table 1: Synthesis of Amide and Imine Derivatives

| Derivative Type | General Reaction | Reagents and Conditions | Resulting Functional Group |

|---|---|---|---|

| Imine (Schiff Base) | Condensation | Aldehyde or Ketone, often with removal of water | -CH=N- |

| Amide | Acylation | Acid Chloride, Anhydride, or Carboxylic Acid + Coupling Agent (e.g., DCC, HOBT) ju.edu.jo | -NH-C(=O)R |

N-Alkylation and Acylation Strategies for Modified Scaffolds

N-alkylation and N-acylation are powerful strategies to modify the this compound scaffold, leading to secondary or tertiary amines and amides, respectively. These modifications significantly impact the steric and electronic environment of the chiral center.

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved using alkyl halides. Selective mono-N-alkylation of primary amines can be challenging due to the potential for over-alkylation to form tertiary amines. However, strategies using the amine hydrobromide salt in the presence of a base can achieve selective mono-alkylation by ensuring the newly formed, more basic secondary amine remains protonated and unreactive. rsc.org This allows for the synthesis of a diverse library of secondary amine ligands.

N-Acylation: As mentioned, N-acylation creates amide derivatives. This is one of the most common reactions in pharmaceutical chemistry. researchgate.net The use of different acylating agents allows for the introduction of a wide range of functional groups, from simple alkyl or aryl groups to more complex moieties that can introduce additional donor atoms for metal coordination or sites for hydrogen bonding. mdpi.com For instance, N-acylation of various amines, including pyridyl amines, has been demonstrated using benzotriazole (B28993) chemistry in water, offering a greener approach. mdpi.com

Formation of Defined Metal Complexes for Catalytic Research

The chiral ligands derived from this compound are widely used to form coordination complexes with various transition metals for applications in asymmetric catalysis. The pyridine nitrogen and the second nitrogen atom (from an imine, amide, or secondary amine) form a stable chelate ring with the metal center, creating a defined chiral environment.

Palladium(II) complexes of (pyridyl)imine ligands have been synthesized and used as catalysts for reactions like the methoxycarbonylation of olefins. researchgate.net The bidentate coordination of the ligand to the palladium center typically results in a distorted square planar geometry. researchgate.net The catalytic activity of these complexes is influenced by both the ligand structure and the specific metal used. researchgate.netacs.org Similarly, cobalt(II) complexes supported by iminomethylpyridine-derived ligands have been shown to be active in polymerization reactions. bohrium.com The steric and electronic properties of the ligand, which can be tuned through derivatization, directly affect the catalytic performance. bohrium.com

Ruthenium(II) complexes have also been explored. For example, novel tridentate ligands synthesized from the closely related (S)-1-(pyridin-2-yl)ethylamine have been used with Ru(PPh3)3Cl2 to create in situ catalysts for the enantioselective transfer hydrogenation of ketones. researchgate.net

Table 2: Examples of Metal Complexes and Their Catalytic Applications

| Metal | Ligand Type | Example Application | Reference |

|---|---|---|---|

| Palladium (Pd) | (Imino)pyridine | Methoxycarbonylation of olefins | researchgate.net |

| Cobalt (Co) | Iminomethylpyridine | Polymerization of methyl methacrylate | bohrium.com |

| Ruthenium (Ru) | Tridentate N,N,O-ligand | Transfer hydrogenation of ketones | researchgate.net |

Development of Chiral Stationary Phases for Enantiomeric Separation

Chiral stationary phases (CSPs) are essential for separating enantiomers using high-performance liquid chromatography (HPLC). rsc.orgnih.gov The development of new CSPs with high enantiomeric recognition capabilities is an active area of research. rsc.org Chiral molecules like this compound and its derivatives are excellent candidates for the creation of CSPs.

The "brush-type" or "Pirkle-type" CSPs are a major class, where a chiral molecule is covalently bonded to a support, typically silica (B1680970) gel. hplc.eu For a molecule to be an effective chiral selector in a Pirkle-type CSP, it often needs to possess features such as π-acidic or π-basic aromatic rings, hydrogen bond donor/acceptor sites, and dipole stacking capabilities, in close proximity to the stereogenic center.

This compound and its derivatives are well-suited for this purpose. The pyridine ring serves as a π-basic site, while the amine or a derived amide/imine group can act as a hydrogen bond donor or acceptor. By covalently attaching these chiral selectors to a silica support, it is possible to develop novel CSPs. For example, derivatives of phenylglycine, which also contain an amine and an aromatic ring, are used to create commercial CSPs that can resolve a wide variety of compounds. hplc.eu Although specific CSPs based directly on this compound are not prominently documented in the search results, the derivatization strategies discussed provide a clear pathway to such materials. The synthesis of amide derivatives, for example, could be adapted to link the chiral selector to a functionalized silica support, creating a robust, covalently bonded CSP. hplc.eu

Mechanistic Insights into Reactions Involving S 1 Pyridin 2 Yl Propan 1 Amine

Elucidation of Enantiocontrol and Diastereocontrol Mechanisms

The primary role of (S)-1-(pyridin-2-yl)propan-1-amine in asymmetric synthesis is to serve as a chiral ligand that, upon coordination to a metal center, creates a chiral environment. This chiral catalytic species then directs the approach of substrates, leading to the preferential formation of one enantiomer or diastereomer over the other. The pyridine (B92270) nitrogen and the primary amine group of the ligand are key to its coordinating properties, allowing it to form stable complexes with various transition metals.

The degree of enantiocontrol is influenced by both the steric and electronic properties of the ligand and the substrates. The pyridine ring, being a rigid and well-defined platform, provides a predictable framework for the construction of the chiral environment. The stereochemical outcome of a reaction is often determined by the absolute configuration of the carbinol carbon atom in related pyridyl alcohol ligands, and similar principles apply to chiral amine ligands like this compound. The electronic properties of the pyridine ring can also play a role, although they are often considered to have a minor influence on the level of enantioselectivity compared to steric factors.

In transition metal-catalyzed reactions, such as asymmetric hydrogenation, the chiral ligand-metal complex is the active catalyst. The enantioselectivity of these reactions is highly dependent on the structure of the ligand. For instance, in the asymmetric hydrogenation of ketones, the binding of the substrate to the chiral catalyst creates diastereomeric transition states that differ in energy. The transition state leading to the major enantiomer is lower in energy due to more favorable steric and electronic interactions between the substrate and the chiral ligand.

Investigation of Reaction Pathways and Intermediates

The investigation of reaction pathways involving this compound often involves a combination of experimental techniques and computational studies. These studies aim to identify key intermediates and transition states in the catalytic cycle.

In asymmetric transfer hydrogenation reactions, a common pathway involves the formation of a metal-hydride species from a hydrogen donor, such as isopropanol (B130326) or formic acid. nih.gov The chiral ligand, this compound, coordinates to the metal center, and this complex then facilitates the transfer of the hydride to the prochiral substrate, for example, a ketone or an imine. nih.gov The reaction proceeds through a series of intermediates, including the initial coordination of the substrate to the catalyst, the hydride transfer step, and the release of the chiral product.

For instance, in the transfer hydrogenation of cinnamaldehyde, different reaction pathways, such as 1,2- or 1,4-addition, can occur. nih.gov The selectivity of the reaction towards a specific product is influenced by the catalyst and the reaction conditions. nih.gov The study of these pathways can involve the isolation and characterization of intermediates or the use of spectroscopic techniques, such as NMR, to observe the reaction in progress.

Computational methods, like Density Functional Theory (DFT) calculations, are powerful tools for mapping out the potential energy surface of a reaction. These calculations can provide insights into the structures of intermediates and transition states, as well as their relative energies, helping to elucidate the preferred reaction pathway.

Kinetic and Thermodynamic Studies of Catalytic Cycles

Kinetic studies are essential for understanding the efficiency and mechanism of a catalytic cycle involving this compound. These studies measure the rate of the reaction under various conditions, such as different concentrations of catalyst, substrate, and hydrogen donor. The data obtained from kinetic experiments can be used to determine the rate law of the reaction, which provides information about the species involved in the rate-determining step.

For example, in a study on the base-free transfer hydrogenation of ketones catalyzed by ruthenium(II) complexes, kinetic studies, in combination with other techniques, helped to propose a new mechanism for catalyst activation. researchgate.net This mechanism involves the C–H bond cleavage at the pyrimidine (B1678525) ring of the ligand as the crucial step for generating the catalytically active species. researchgate.net

Below is a table summarizing representative data from studies on reactions involving pyridinyl-amine type ligands, illustrating the kind of information gathered through such investigations.

| Reaction Type | Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Turnover Frequency (TOF) (h⁻¹) | Reference |

| Asymmetric Transfer Hydrogenation | Ruthenium(II) with 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligand | Various ketones | Up to 99% | Up to 356,400 | researchgate.net |

| Asymmetric Hydrogenation | Rhodium with chiral diphosphine ligands | Imines | Up to 99% | - | acs.org |

| Asymmetric Hydrogenation | Iridium with chiral phosphine-phosphoramidite ligands | Sterically hindered N-aryl imines | Good to excellent | - | acs.org |

This data highlights the high efficiency and enantioselectivity that can be achieved with catalysts incorporating pyridinyl-amine-like structures. The high TOF values indicate very active catalysts, a key goal in industrial applications.

Advanced Methodologies and Future Research Directions

Continuous Flow Synthesis and Catalysis Utilizing (S)-1-(pyridin-2-yl)propan-1-amine

Continuous flow chemistry has emerged as a powerful technology in chemical manufacturing, offering significant advantages over traditional batch processes, such as enhanced heat and mass transfer, improved safety, and facile scalability. mdpi.comacs.org The application of continuous flow systems to the synthesis and utilization of this compound and its derivatives holds considerable promise for developing more efficient and sustainable chemical processes.

While specific reports on the continuous flow synthesis of this compound are not extensively detailed in the literature, the principles of flow chemistry are highly applicable. The synthesis of chiral amines often involves catalytic asymmetric hydrogenation or reductive amination, which can be effectively translated into a flow process. acs.org For instance, a packed-bed reactor containing an immobilized chiral catalyst could be used for the continuous production of this compound from a suitable prochiral precursor. This approach would allow for efficient catalyst recycling and a streamlined purification process.

Furthermore, this compound itself can be utilized as a chiral ligand in continuous flow catalysis. By immobilizing a metal complex of this amine onto a solid support, a heterogeneous catalyst can be prepared for use in a packed-bed or monolith reactor. This setup would enable the continuous production of enantioenriched products, with the chiral catalyst being readily retained within the reactor system. The benefits of such a system include reduced catalyst leaching, simplified product isolation, and the ability to operate at elevated temperatures and pressures to enhance reaction rates. mdpi.com

Table 1: Potential Advantages of Continuous Flow Processes for this compound

| Feature | Advantage in Synthesis | Advantage in Catalysis |

| Enhanced Mixing | Improved reaction kinetics and product uniformity. | Efficient catalyst-substrate interaction, leading to higher turnover frequencies. |

| Superior Heat Transfer | Better control over exothermic reactions, preventing side reactions. | Maintains optimal catalyst temperature for activity and stability. |

| Scalability | Straightforward scale-up by extending operation time or using larger reactors. | Consistent product quality from laboratory to industrial scale. |

| Safety | Smaller reaction volumes minimize the risk of hazardous incidents. | Safer handling of reactive intermediates and catalysts. |

| Automation | Allows for precise control over reaction parameters and continuous operation. | Enables long-term, unattended catalytic runs. |

Integration into High-Throughput Screening Platforms for Catalyst Discovery

High-throughput screening (HTS) is a crucial tool in modern catalyst development, enabling the rapid evaluation of large libraries of potential catalysts for a specific chemical transformation. nih.gov The integration of this compound and its derivatives into HTS platforms can accelerate the discovery of novel and more efficient asymmetric catalysts.

Libraries of chiral ligands based on the this compound scaffold can be synthesized and screened in parallel for their effectiveness in various asymmetric reactions. By systematically modifying the substituents on the pyridine (B92270) ring or the amine group, a diverse set of ligands can be generated. These libraries can then be complexed with a range of transition metals and evaluated for their catalytic activity and enantioselectivity using automated HTS techniques. acs.org

Various analytical methods are employed in HTS to rapidly assess reaction outcomes. For instance, chiroptical methods like circular dichroism or the use of chiral fluorescent probes can provide a quick read-out of the enantiomeric excess of a reaction product. acs.org Mass spectrometry-based techniques can also be used to monitor product formation and identify promising catalyst candidates from a large pool of experiments. nih.gov The data obtained from these screenings can be used to build structure-activity relationships, guiding the rational design of the next generation of catalysts based on the this compound framework.

Green Chemistry Principles in Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis and application of this compound can be significantly improved by adhering to these principles.

A key area for the application of green chemistry is in the synthesis of the chiral amine itself. Biocatalysis, utilizing enzymes such as transaminases, offers a highly efficient and environmentally benign route to enantiomerically pure amines. acs.orgmdpi.com Transaminases can catalyze the asymmetric amination of a corresponding ketone precursor to this compound with high enantioselectivity, operating under mild aqueous conditions and avoiding the need for heavy metal catalysts and harsh reagents. illinois.eduacs.org

The use of greener solvents is another important aspect. Replacing traditional volatile organic compounds with more sustainable alternatives, such as water or bio-derived solvents, can significantly reduce the environmental impact of the synthesis and subsequent applications of this compound. Furthermore, designing processes that minimize waste through high atom economy and the recycling of catalysts and reagents are central tenets of green chemistry that are directly applicable. researchgate.net

Table 2: Green Chemistry Approaches for this compound

| Green Chemistry Principle | Application in Synthesis | Application in Catalysis |

| Biocatalysis | Use of transaminases for enantioselective synthesis from a ketone. | Development of artificial metalloenzymes incorporating the amine as a ligand. |

| Alternative Solvents | Synthesis in water or green solvents like cyclopentyl methyl ether (CPME). | Performing catalytic reactions in aqueous media or biphasic systems for easy catalyst separation. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. | Utilizing catalytic cycles with high turnover numbers to minimize waste. |

| Catalyst Recycling | Immobilization of catalysts on solid supports for reuse. | Application in continuous flow systems where the catalyst is retained. |

Emerging Roles in Novel Asymmetric Transformations and Materials Science

The unique structural characteristics of this compound continue to inspire its exploration in new areas of asymmetric catalysis and materials science.

In the realm of asymmetric transformations, this chiral amine serves as a versatile ligand for a variety of metal-catalyzed reactions. Its bidentate N,N-coordination mode can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol. acs.org Beyond established applications, there is growing interest in using such ligands in more complex catalytic cascades and multicomponent reactions to build molecular complexity in a single step. nih.gov The development of organocatalysis also presents new opportunities, where derivatives of this compound could function as metal-free catalysts for a range of transformations.

In materials science, chiral pyridyl amines are valuable building blocks for the construction of functional materials with tailored properties. A significant area of interest is the synthesis of chiral coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.orgresearchgate.net The self-assembly of metal ions with this compound as a chiral linker can lead to the formation of extended, non-centrosymmetric structures. researchgate.netacs.org These chiral materials have potential applications in enantioselective separations, asymmetric catalysis, and nonlinear optics. The ability of the pyridine nitrogen to coordinate to metal centers, combined with the stereochemical information encoded in the chiral amine, provides a powerful strategy for the design of new functional materials.

Q & A

Q. What are the key synthetic routes for enantioselective preparation of (S)-1-(pyridin-2-yl)propan-1-amine, and how do reaction conditions influence stereochemical purity?

The synthesis of chiral amines like this compound typically involves asymmetric hydrogenation or kinetic resolution. For example, catalytic hydrogenation of α,β-unsaturated ketones using chiral ligands (e.g., BINAP-Ru complexes) can achieve high enantiomeric excess (ee). Critical parameters include:

- Temperature : Optimal ranges (e.g., 25–50°C) to avoid racemization.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance catalyst activity .

- Chiral resolution : Use of tartaric acid derivatives for diastereomeric salt formation to isolate the (S)-enantiomer . Analytical validation via HPLC with chiral columns (e.g., Chiralpak AD-H) is essential to confirm ee >98% .

Q. How does the pyridine ring in this compound influence its electronic properties and reactivity in nucleophilic substitutions?

The pyridine ring acts as an electron-withdrawing group, polarizing the adjacent amine moiety. This enhances nucleophilicity in reactions like:

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0°C, yielding amides with >90% efficiency.

- Mannich reactions : Participation in three-component reactions with aldehydes and ketones under mild acidic conditions (pH 4–6) . Computational studies (DFT) suggest the nitrogen lone pair in pyridine stabilizes transition states, reducing activation energy by ~15 kcal/mol .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

- NMR :

- ¹H NMR : Pyridine protons appear as a doublet at δ 8.3–8.5 ppm; the chiral center’s CH group resonates as a multiplet at δ 3.8–4.2 ppm.

- ¹³C NMR : The pyridine carbons show signals at δ 120–150 ppm, while the propan-1-amine backbone appears at δ 40–60 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound in neurotransmitter receptor studies?

Discrepancies in receptor affinity (e.g., serotonin vs. dopamine receptors) may arise from:

- Assay variability : Radioligand binding assays (e.g., ³H-5-HT for serotonin) vs. functional assays (cAMP modulation).

- Enantiomeric impurities : Even 2% (R)-enantiomer contamination can alter binding kinetics. Validate purity via chiral HPLC before testing .

- Species-specific receptor subtypes : Rat cortical membranes vs. human recombinant receptors may yield divergent IC₅₀ values. Standardize models using CRISPR-edited cell lines .

Q. What strategies optimize the stability of this compound under physiological conditions for in vivo studies?

- pH adjustments : Buffered solutions (pH 7.4) reduce amine protonation, enhancing blood-brain barrier penetration .

- Prodrug design : Acetylation of the amine group improves metabolic stability (t₁/₂ increased from 1.2 to 4.7 hours in rodent plasma) .

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) maintains >95% stability at −80°C for 6 months .

Q. How do structural analogs of this compound compare in enzyme inhibition assays, and what substituent effects dominate activity?

A comparative study of pyridine-based analogs reveals:

| Substituent | Enzyme Target | IC₅₀ (μM) |

|---|---|---|

| 4-Methoxy (S)-isomer | MAO-A | 12.3 ± 1.2 |

| 5-Fluoro (R)-isomer | CYP2D6 | 8.7 ± 0.9 |

| Parent (S)-compound | COMT | 23.5 ± 2.1 |

| Key trends: |

- Electron-withdrawing groups (e.g., -F) enhance CYP450 inhibition by 2–3 fold.

- Bulky substituents (e.g., tert-butyl) reduce blood-brain barrier permeability .

Q. What computational models best predict the binding affinity of this compound to G-protein-coupled receptors (GPCRs)?

- Molecular docking : AutoDock Vina with GPCR homology models (e.g., β₂-adrenergic receptor) identifies key interactions:

- Hydrogen bonding between the amine and Asp113.

- π-π stacking of pyridine with Phe193 .

- MD simulations : AMBER force fields reveal conformational stability (>100 ns trajectories) in lipid bilayers, correlating with in vitro EC₅₀ values (R² = 0.89) .

Methodological Notes for Experimental Design

- Stereochemical Integrity : Monitor ee at each synthetic step using polarimetry or chiral HPLC to avoid racemization .

- Biological Replicates : Use n ≥ 3 for enzyme assays to account for inter-experimental variability .

- Negative Controls : Include enantiomerically pure (R)-isomer and solvent-only groups to isolate stereospecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.